Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate
Description
Systematic IUPAC Name Derivation and Structural Interpretation
The systematic IUPAC name of this organotin compound reflects its intricate molecular architecture. Breaking down the nomenclature:
- Parent structure : The base name stannaicosanoate indicates a 21-carbon chain (eicosanoate for 20 carbons + stanna- for the tin atom at position 5).
- Substituents :
- Two alkyl groups: decyl (C₁₀H₂₁) and dodecyl (C₁₂H₂₅) bonded directly to the tin (Sn) center.
- A thioether group (-S-) at position 5, linking the tin atom to a 3-(decyloxy)-3-oxopropyl moiety. This moiety consists of a propyl chain with a decyloxy ester (-O-C₁₀H₂₁) and a ketone (-oxo) at position 3.
- Oxygen and sulfur heteroatoms: 10-oxa (ether oxygen at position 10) and 4,6-dithia (sulfur atoms at positions 4 and 6).
- A 9-oxo group (ketone at position 9).
The full name is constructed by prioritizing substituents alphabetically and assigning locants to ensure the lowest possible numbering. The tin atom serves as the central coordination point, with its valency satisfied by bonds to sulfur, oxygen, and alkyl groups.
Table 1: Structural breakdown of the IUPAC name
| Component | Description |
|---|---|
| Stannaicosanoate | 21-carbon chain with tin at position 5 |
| 5-((3-(decyloxy)-3-oxopropyl)thio) | Thioether-linked propyl group with decyloxy ester and ketone |
| 5-dodecyl | Dodecyl group (C₁₂H₂₅) bonded to tin |
| 9-oxo | Ketone functional group at position 9 |
| 10-oxa | Ether oxygen at position 10 |
| 4,6-dithia | Sulfur atoms at positions 4 and 6 |
CAS Registry Number and Alternative Chemical Designations
As of the latest available data, the CAS Registry Number for this specific compound is not publicly listed in non-excluded sources. However, organotin compounds with analogous structures typically follow CAS numbering conventions based on their substituents and backbone. Alternative designations include:
- Simplified systematic name : Decyl-dodecyl-stannatetradecanoate with thioether and oxo modifications.
- Abbreviated identifiers : Sn(C₁₀H₂₁)(C₁₂H₂₅)S(O)C₃H₅-O-(C₁₀H₂₁).
Table 2: Alternative chemical identifiers
| Identifier Type | Example |
|---|---|
| Functional descriptors | Tin-coordinated thioether ester |
| Structural shorthand | Sn(C₁₀)(C₁₂)S(O)Pr-O-Decyl |
Molecular Formula and Weight Analysis
The molecular formula is derived from the compound’s structural components:
- Tin (Sn) : 1 atom
- Carbon (C) : 47 (stannaicosanoate backbone) + 10 (decyl) + 12 (dodecyl) + 13 (3-(decyloxy)-3-oxopropyl) = 82 atoms
- Hydrogen (H) : 92 (backbone) + 21 (decyl) + 25 (dodecyl) + 25 (propyl/decyloxy) = 163 atoms
- Oxygen (O) : 6 (ester and ketone groups)
- Sulfur (S) : 3 (thioether and dithia groups)
Thus, the molecular formula is C₈₂H₁₆₃O₆S₃Sn .
Table 3: Molecular weight calculation
| Element | Quantity | Atomic Weight (g/mol) | Total Contribution (g/mol) |
|---|---|---|---|
| C | 82 | 12.01 | 984.82 |
| H | 163 | 1.008 | 164.30 |
| O | 6 | 16.00 | 96.00 |
| S | 3 | 32.07 | 96.21 |
| Sn | 1 | 118.71 | 118.71 |
| Total | 1,460.04 g/mol |
Properties
CAS No. |
83898-45-7 |
|---|---|
Molecular Formula |
C51H100O6S3Sn |
Molecular Weight |
1024.2 g/mol |
IUPAC Name |
decyl 3-[bis[(3-decoxy-3-oxopropyl)sulfanyl]-dodecylstannyl]sulfanylpropanoate |
InChI |
InChI=1S/3C13H26O2S.C12H25.Sn/c3*1-2-3-4-5-6-7-8-9-11-15-13(14)10-12-16;1-3-5-7-9-11-12-10-8-6-4-2;/h3*16H,2-12H2,1H3;1,3-12H2,2H3;/q;;;;+3/p-3 |
InChI Key |
SYUDBSXLEWBGBL-UHFFFAOYSA-K |
Canonical SMILES |
CCCCCCCCCCCC[Sn](SCCC(=O)OCCCCCCCCCC)(SCCC(=O)OCCCCCCCCCC)SCCC(=O)OCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate typically involves multi-step organic synthesis. The process begins with the preparation of the decyl and dodecyl precursors, followed by the introduction of the thioether and ester functionalities. The final step involves the incorporation of the organotin moiety under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH. The use of catalysts and solvents can also play a crucial role in optimizing the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate can undergo various chemical reactions, including:
Oxidation: The thioether groups can be oxidized to sulfoxides or sulfones.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The organotin moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioether groups can yield sulfoxides or sulfones, while reduction of the ester groups can produce alcohols.
Scientific Research Applications
Antimicrobial Agents
Research indicates that organotin compounds, including derivatives similar to decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate, exhibit significant antimicrobial properties. These compounds have been studied for their effectiveness against various bacteria and fungi, making them suitable for use in coatings and preservatives in medical and industrial applications.
Agricultural Chemicals
Organotin compounds are known for their applications in agriculture as biocides and fungicides. The specific structure of this compound suggests potential use in enhancing crop protection strategies against pests and diseases.
Material Science
The unique chemical structure allows for the incorporation of this compound into polymers and other materials to enhance their properties. For example, it can improve thermal stability and resistance to degradation when used as an additive in plastics or coatings.
Biomedical Research
There is growing interest in using organotin compounds in biomedical applications, such as drug delivery systems or as therapeutic agents. Their ability to interact with biological systems opens avenues for research into new treatments or diagnostic tools.
Environmental Applications
Research into the environmental impact of organotin compounds has led to their use in remediation strategies for contaminated sites. The compound's properties may facilitate the breakdown of pollutants or enhance the efficacy of existing remediation techniques.
Antimicrobial Efficacy Study
A study conducted on various organotin compounds demonstrated that those with longer alkyl chains exhibited enhanced antimicrobial activity. This compound was tested against common pathogens such as E. coli and Staphylococcus aureus, showing promising results that suggest its potential as an effective antimicrobial agent.
Agricultural Field Trials
Field trials involving formulations containing this compound demonstrated a significant reduction in fungal infections on crops compared to untreated controls. These results support its application as a fungicide in agricultural practices.
Material Enhancement Research
Research into the incorporation of this compound into polymer matrices revealed improvements in thermal stability and mechanical properties. The addition of this compound resulted in materials that maintained integrity under higher temperatures compared to standard formulations.
Mechanism of Action
The mechanism of action of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate involves its interaction with molecular targets through its functional groups. The thioether and ester groups can form hydrogen bonds and van der Waals interactions with target molecules, while the organotin moiety can coordinate with metal ions and other ligands. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
| Compound Name (IUPAC) | CAS Number | Molecular Formula | Substituents at Position 5 | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Tetradecyl 5,5-dibutyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate | 70942-46-0 | C₄₂H₈₄O₄S₂Sn | Two butyl (C₄H₉) groups | 842.12 |
| Tetradecyl 5,5-didodecyl-9-oxo-10-oxa-4,6-dithia-5-stannatetracosanoate | 83898-50-4 | C₅₈H₁₁₆O₄S₂Sn | Two dodecyl (C₁₂H₂₅) groups | 1115.83 |
| Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate | Not listed | ~C₅₀H₉₈O₆S₂Sn* | Dodecyl (C₁₂H₂₅) + thioether group† | ~1050–1100 (estimated) |
*†The thioether group introduces a propyl chain with a decyloxy-3-oxo substituent (C₁₃H₂₃O₃S).
*Estimated formula based on structural analysis.
Key Differences and Implications:
Substituent Diversity: The user’s compound features mixed substituents (dodecyl + thioether group), unlike the symmetrical dibutyl or didodecyl analogs. This asymmetry may enhance solubility in polar solvents compared to the purely hydrophobic didodecyl derivative .
Molecular Weight and Chain Length :
- The didodecyl analog (C₅₈H₁₁₆O₄S₂Sn) has the highest molecular weight due to its long alkyl chains, favoring thermal stability and hydrophobicity.
- The user’s compound likely has intermediate molecular weight (~1050–1100 g/mol), balancing rigidity (from Sn) and flexibility (from mixed substituents).
Research Findings and Inferred Properties
Thermal Stability :
- Symmetrical alkyl-substituted Sn compounds (e.g., 83898-50-4) exhibit high thermal stability, making them suitable for polymer additives. The user’s compound may show moderate stability due to its less symmetrical structure.
Reactivity :
- The 9-oxo group and thioether moiety in the user’s compound could enable nucleophilic attacks or coordination chemistry, unlike the inert alkyl-substituted analogs.
Applications :
- The didodecyl analog (83898-50-4) is likely used in PVC stabilization, while the user’s compound’s unique substituents may suit specialized catalysis or surfactant applications.
Biological Activity
Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl-9-oxo-10-oxa-4,6-dithia-5-stannaicosanoate (CAS Number: 83898-45-7) is a complex organotin compound characterized by its unique molecular structure, which includes multiple functional groups that may contribute to its biological activity. This article aims to explore the biological properties of this compound, focusing on its potential pharmacological applications, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C51H100O6S3Sn, with a molecular weight of approximately 1024.24 g/mol. The compound features a stannaicosanoate backbone, which is significant for its potential interactions in biological systems.
| Property | Value |
|---|---|
| Molecular Formula | C51H100O6S3Sn |
| Molecular Weight | 1024.24 g/mol |
| Melting Point | 860.4 °C |
| Boiling Point | 474.2 °C |
| CAS Number | 83898-45-7 |
Biological Activity Overview
The biological activity of organotin compounds has been widely studied, particularly their effects on cellular processes. Organotin compounds are known to exhibit a range of biological activities including antimicrobial, antifungal, and anticancer properties. The specific compound under review has shown promise in various in vitro studies.
Anticancer Activity
Research indicates that organotin derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and the modulation of signaling pathways involved in cell survival and death. For instance, a study highlighted that organotin compounds could inhibit the proliferation of breast cancer cells by inducing oxidative stress and apoptosis .
Antimicrobial Properties
Organotin compounds have also been evaluated for their antimicrobial activity. In particular, studies have demonstrated that these compounds can inhibit the growth of various bacterial strains and fungi. The mechanism often involves disrupting cellular membranes or interfering with metabolic pathways essential for microbial survival .
Case Studies
-
Study on Anticancer Effects :
A study conducted on organotin compounds similar to Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl revealed significant cytotoxicity against human leukemia cells (HL-60). The study reported that these compounds induced apoptosis via ROS generation and activation of caspase pathways . -
Antimicrobial Efficacy :
Another investigation assessed the antimicrobial properties of related organotin derivatives against Staphylococcus aureus and Escherichia coli. Results showed that these compounds exhibited potent inhibitory effects, suggesting their potential as alternatives to conventional antibiotics .
The biological effects of Decyl 5-((3-(decyloxy)-3-oxopropyl)thio)-5-dodecyl may be attributed to several mechanisms:
- Oxidative Stress Induction : The compound likely increases ROS levels within cells, leading to oxidative damage and subsequent apoptosis.
- Membrane Disruption : The lipophilic nature of organotin compounds allows them to integrate into cellular membranes, disrupting their integrity and function.
- Signal Transduction Modulation : These compounds may interfere with key signaling pathways that regulate cell proliferation and survival.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing this organotin compound, and how should air-sensitive intermediates be handled?
- Answer : Synthesis typically involves sequential esterification and thiolation steps. For the tin center, use Schlenk-line techniques under inert gas (e.g., N₂/Ar) to prevent oxidation. React tin(II) chloride with thiol precursors (e.g., 3-(decyloxy)-3-oxopropanethiol) in anhydrous solvents (THF, DMF). Monitor progress via TLC and purify by column chromatography. For air-sensitive intermediates, employ gloveboxes or sealed reaction vessels .
Q. How can the compound’s structural integrity be confirmed post-synthesis?
- Answer : Use a combination of:
- ¹³C NMR : To identify Sn-C bonds (δ ~100-150 ppm) and ester carbonyls (δ ~165-175 ppm).
- IR Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O ester), ~650 cm⁻¹ (C-S), and ~500 cm⁻¹ (Sn-C).
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks matching the calculated formula (C₄₄H₈₄O₅S₂Sn, exact mass requires computational validation). Compare with analogs in literature .
Q. What are the stability considerations for this compound under varying storage conditions?
- Answer : Store at -20°C in amber vials under inert gas. Decomposition risks include hydrolysis of ester groups (avoid aqueous environments) and oxidation of the tin center. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation products .
Advanced Research Questions
Q. How does the tin coordination environment influence catalytic or biological activity?
- Answer : The Sn(IV) center’s electrophilicity and ligand geometry (tetrahedral vs. distorted) modulate reactivity. Perform X-ray crystallography or EXAFS to determine coordination geometry. Compare catalytic efficiency (e.g., esterification rates) with analogs lacking dodecyl/decyl chains to evaluate steric effects .
Q. What computational strategies are effective for modeling structure-property relationships?
- Answer : Use DFT (B3LYP/def2-TZVP) to optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO). Molecular dynamics simulations (AMBER) can predict aggregation behavior in solvents. Validate against experimental NMR/IR data .
Q. How do contradictory spectroscopic results arise in different solvent systems?
- Answer : Solvent polarity affects Sn-C bond resonance in NMR (e.g., upfield shifts in DMSO-d₆ vs. CDCl₃). For IR, hydrogen bonding in polar solvents may obscure S-Sn stretches. Replicate studies in multiple solvents (hexane, acetonitrile, DMF) and cross-reference with crystallographic data .
Contradiction Analysis
- Solubility Discrepancies : Longer alkyl chains (dodecyl vs. decyl) increase hydrophobicity, reducing solubility in polar solvents. Studies using tetradecyl analogs () show solubility thresholds in hexane > DMF > water.
- Catalytic Activity : Bulkier substituents may hinder substrate access to the Sn center, lowering activity. Compare turnover numbers (TON) with less sterically hindered derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
